Product packaging for Sodium 4-(methylthio)-2-oxobutanoate(Cat. No.:CAS No. 51828-97-8)

Sodium 4-(methylthio)-2-oxobutanoate

Cat. No.: B1677560
CAS No.: 51828-97-8
M. Wt: 170.16 g/mol
InChI Key: IFSCKRWNXKWTLR-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Synonyms in Academic Literature

In scientific literature, Sodium 4-(methylthio)-2-oxobutanoate is recognized by a variety of names, which can often be a source of complexity for researchers. A clear understanding of its nomenclature is crucial for accurate and effective communication of research findings. The compound is the sodium salt of 4-(methylthio)-2-oxobutanoic acid.

Its systematic name, according to IUPAC nomenclature, is sodium 4-(methylsulfanyl)-2-oxobutanoate. nih.govnih.gov However, it is frequently referred to by several other synonyms in academic and commercial contexts. These include alpha-keto-gamma-methylthiobutyric acid sodium salt, 2-keto-4-methylthiobutyric acid sodium salt, and the abbreviated form, KMTB sodium salt. nih.govresearchgate.net The variety in nomenclature highlights the different ways the molecule's structure can be described, emphasizing either the butanoate backbone, the keto group's position, or its relationship to methionine.

Interactive Table 1: Synonyms and Identifiers for this compound

Type Identifier
Systematic Name sodium 4-(methylsulfanyl)-2-oxobutanoate
Common Synonym alpha-keto-gamma-methylthiobutyric acid sodium salt
Common Synonym 2-keto-4-methylthiobutyric acid sodium salt
Abbreviation KMTB sodium salt
CAS Number 51828-97-8
PubChem CID 23696623
ChEBI ID 16723 (for the anion)

Foundational Role as a Key Alpha-Keto Acid Intermediate

This compound is a quintessential alpha-keto acid, a class of organic compounds characterized by a carboxylic acid group and a ketone functional group adjacent to the carboxyl group. This structural arrangement makes it a direct precursor to the amino acid methionine through a process called transamination. nih.govontosight.ai

The transamination of 4-(methylthio)-2-oxobutanoate is a critical reaction where an amino group is transferred from a donor amino acid to the keto acid, resulting in the synthesis of L-methionine. ontosight.ai This reaction is catalyzed by a class of enzymes known as transaminases (or aminotransferases). nih.gov The ability of this keto acid to be converted into methionine makes it a vital intermediate in cellular metabolism, particularly in situations where methionine levels need to be replenished.

Research has shown that various amino acids can serve as amino group donors in this transamination reaction. A study on chicken tissues demonstrated that branched-chain amino acids (leucine, isoleucine, and valine) and glutamic acid are particularly effective substrates for this conversion in tissue cytosols. nih.gov This highlights the interconnectedness of amino acid metabolic pathways, where the nitrogen from one amino acid can be utilized to synthesize another.

Overview of its Centrality in Metabolic Fluxes

The significance of this compound extends beyond its role as a simple precursor to methionine. It is a central component of the methionine salvage pathway, also known as the Yang cycle. nih.gov This pathway is crucial for regenerating methionine from S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular reactions. After SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), and subsequently, the methylthioadenosine (MTA) portion is salvaged to reform methionine. The final step of this multi-enzyme pathway is the transamination of 4-(methylthio)-2-oxobutanoate to methionine. nih.gov

This recycling mechanism is of paramount importance as it conserves the sulfur atom and the carbon skeleton of methionine, which is an energetically expensive amino acid to synthesize de novo. The methionine salvage pathway is active in a wide range of organisms, from bacteria to plants and mammals, underscoring its fundamental role in cellular metabolism. nih.gov

Furthermore, 4-(methylthio)-2-oxobutanoate is a branch point in metabolism. Besides its conversion to methionine, it can also be a substrate for other enzymatic reactions. For instance, it is a precursor for the biosynthesis of ethylene (B1197577), a plant hormone that regulates various aspects of growth and development, in certain bacteria and fungi. nih.govnih.gov

Interactive Table 2: Kinetic Parameters of 4-(methylthio)-2-oxobutanoate Oxidation by Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC)

Substrate Km (µM) Vmax (% of 3-methyl-2-oxobutyrate)
4-(methylthio)-2-oxobutyrate 6727
2-oxobutyrate 1853
Data from a study on highly purified BCOADC. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NaO3S B1677560 Sodium 4-(methylthio)-2-oxobutanoate CAS No. 51828-97-8

Properties

IUPAC Name

sodium;4-methylsulfanyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S.Na/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSCKRWNXKWTLR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white, free-flowing powder
Record name Sodium 4-(methylthio)-2-oxobutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in water and white petrolatum
Record name Sodium 4-(methylthio)-2-oxobutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51828-97-8
Record name Sodium 4-(methylthio)-2-oxobutanoate
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Record name 4-methylthio-2-oxobutyric acid ,sodium salt
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Record name SODIUM 4-(METHYLTHIO)-2-OXOBUTANOATE
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Biosynthetic Pathways and Synthetic Methodologies for 4 Methylthio 2 Oxobutanoate

Enzymatic Biosynthesis from L-Methionine

The primary biological route to 4-methylthio-2-oxobutanoate (B1231810) involves the conversion of L-methionine. This transformation is catalyzed by specific enzymes that remove the amino group from the methionine molecule.

L-amino acid deaminases (L-AADs) are a class of enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. These enzymes have been identified in various microorganisms, including bacteria of the Proteus genus, and are instrumental in the conversion of L-methionine to 4-methylthio-2-oxobutanoate. The reaction involves the removal of the amino group from L-methionine, with the concomitant reduction of an electron acceptor, leading to the formation of the α-keto acid. Research has demonstrated the potential of using whole-cell biocatalysts expressing L-AADs for the production of 4-methylthio-2-oxobutanoate.

Transaminases, also known as aminotransferases, facilitate the transfer of an amino group from an amino acid to an α-keto acid. In the context of 4-methylthio-2-oxobutanoate, this process is reversible. The transamination of L-methionine with an α-keto acid acceptor (such as α-ketoglutarate) yields 4-methylthio-2-oxobutanoate and a new amino acid (glutamate). Conversely, the amination of 4-methylthio-2-oxobutanoate by an amino donor can regenerate L-methionine. This enzymatic reaction is a crucial step in the metabolic pathways of many organisms.

Several microorganisms are known to produce 4-methylthio-2-oxobutanoate. The yeast Trigonopsis variabilis is a notable example, as it possesses a D-amino acid oxidase with broad substrate specificity, capable of converting D-methionine into 4-methylthio-2-oxobutanoate. This has been explored for the production of various α-keto acids.

Escherichia coli has also been a focus of metabolic engineering for the production of 4-methylthio-2-oxobutanoate. By overexpressing genes encoding for enzymes like L-amino acid deaminase, researchers have successfully engineered E. coli strains capable of converting L-methionine into its corresponding α-keto acid. These microbial systems offer a promising avenue for the biotechnological production of this compound.

Microbial SpeciesKey Enzyme(s)SubstrateProduct
Trigonopsis variabilisD-amino acid oxidaseD-methionine4-Methylthio-2-oxobutanoate
Escherichia coli (engineered)L-amino acid deaminaseL-methionine4-Methylthio-2-oxobutanoate

Chemical Synthesis Routes in Laboratory and Industrial Contexts

While biosynthetic routes are significant, chemical synthesis provides alternative and often more scalable methods for producing 4-methylthio-2-oxobutanoate. These methods involve the construction of the carbon skeleton and the introduction of the necessary functional groups through various chemical reactions.

While detailed, specific industrial processes starting from butyric acid for the synthesis of 4-methylthio-2-oxobutanoate are not extensively documented in publicly available literature, the general chemical principles suggest a plausible synthetic strategy. This would likely involve the functionalization of a butyric acid derivative to introduce the keto group at the alpha position and the methylthio group at the gamma position. Such a multi-step synthesis would require precise control of reaction conditions to achieve the desired product with high yield and purity.

A patented industrial method for the synthesis of 2-oxo-4-methylthiobutyric acid (the acidic form of the target compound) involves a two-step process. The first step is the catalytic and selective oxidation of but-3-ene-1,2-diol to produce 2-oxo-but-3-enoic acid. This intermediate is then subjected to a selective condensation reaction with methylmercaptan to yield the final product. This approach highlights the use of both catalytic oxidation and condensation reactions to efficiently construct the target molecule.

General strategies for the synthesis of α-keto acids often involve the oxidation of corresponding α-hydroxy acids, alkenes, or alkynes. Various oxidizing agents and catalytic systems have been developed for these transformations. Condensation reactions, such as the aldol (B89426) condensation, can also be employed to build the carbon backbone of α-keto acids, followed by further functional group manipulations.

Synthetic ApproachStarting MaterialsKey Reactions
Patented Industrial MethodBut-3-ene-1,2-diol, MethylmercaptanCatalytic Oxidation, Condensation
General α-Keto Acid Synthesisα-Hydroxy acids, Alkenes, AlkynesOxidation
General α-Keto Acid SynthesisAldehydes, KetonesCondensation

Optimization Strategies for 4-Methylthio-2-oxobutanoate Production

The industrial-scale production of sodium 4-(methylthio)-2-oxobutanoate (MTOB) necessitates the development of robust and economically viable processes. Optimization strategies are, therefore, crucial and primarily focus on enhancing the efficiency of biocatalytic systems, either through the engineering of whole-cell biocatalysts or through the refinement of bioconversion processes, including enzyme immobilization.

Whole-Cell Biocatalyst Engineering and Process Optimization

The use of whole-cell biocatalysts offers a significant advantage by providing a natural and protective environment for enzymes, eliminating the need for costly and time-consuming enzyme purification. The engineering of these microbial factories, coupled with the optimization of fermentation conditions, is a key area of research for enhancing MTOB production.

Metabolic Engineering of Microorganisms:

Genetic modification of microorganisms is a powerful tool to channel metabolic pathways towards the overproduction of a desired compound. In the context of MTOB, this involves the strategic manipulation of genes related to methionine metabolism. For instance, the overexpression of enzymes responsible for the conversion of methionine to MTOB, such as L-amino acid oxidase or transaminases, can significantly increase product yield.

One of the primary biosynthetic routes for MTOB is through the metabolism of L-methionine, a common amino acid. nih.gov Various microorganisms, including bacteria and fungi, have been identified to metabolize methionine to produce MTOB. nih.gov

Process Optimization:

The optimization of fermentation parameters is critical for maximizing the productivity of whole-cell biocatalytic systems. Key parameters that are often fine-tuned include:

Temperature: The optimal temperature for MTOB production is dependent on the specific microorganism being used. For instance, while many microbial processes operate efficiently between 30-37°C, some enzymes may exhibit higher activity at elevated temperatures.

pH: The pH of the fermentation medium can significantly impact enzyme activity and cell viability. Maintaining the pH within the optimal range for the specific biocatalyst is essential for sustained production.

Substrate Concentration: The concentration of the precursor, typically L-methionine, needs to be carefully controlled. While a higher substrate concentration might seem beneficial, it can also lead to substrate inhibition, where the enzyme's active site becomes saturated, or toxicity to the microbial cells.

Aeration and Agitation: For aerobic microorganisms, the supply of oxygen is a critical factor. Proper aeration and agitation ensure sufficient oxygen transfer for cell growth and enzymatic reactions.

Table 1: Examples of Whole-Cell Biocatalyst Engineering for Amino Acid Derivative Production

MicroorganismEngineering StrategyTarget CompoundKey Findings
Saccharomyces cerevisiaeOverexpression of pathway enzymesn-butanolTen-fold increase in production to 2.5 mg/L. nih.gov
YeastMetabolic pathway engineeringFatty acid-derived biofuelsSignificant improvements in lipid production, with some strains achieving over 100 g/L. researchgate.net
Saccharomyces cerevisiaeIntroduction of the Clostridial ABE-butanol pathway and thiolase engineeringButanolApproximately two-fold increase in butanol production. manchester.ac.uk

Immobilization Techniques for Enhanced Bioconversion Efficiency

Enzyme immobilization is a technique that confines enzymes to a solid support material, offering several advantages over the use of free enzymes in solution. These benefits include enhanced stability, reusability, and easier separation from the product stream, which are all crucial for developing continuous and cost-effective bioprocesses. For the synthetic production of MTOB, the immobilization of D-amino acid oxidase (DAAO) is a particularly promising strategy. nih.govnih.gov

Common Immobilization Techniques:

Several methods have been developed for enzyme immobilization, each with its own set of advantages and disadvantages. The most common techniques include:

Adsorption: This is a simple and gentle method where the enzyme is physically adsorbed onto the surface of a carrier material through weak interactions like van der Waals forces or hydrogen bonds.

Covalent Bonding: This method involves the formation of strong, stable covalent bonds between the enzyme and the support material. This technique generally results in a more robust and leach-resistant immobilized enzyme. nih.gov

Entrapment: In this technique, the enzyme is physically confined within the porous matrix of a polymer gel or fiber. This method is gentle and can protect the enzyme from the harsh reaction environment. ias.ac.inrsc.org

Cross-Linking: This method involves the formation of intermolecular cross-links between enzyme molecules using a bifunctional reagent, resulting in the formation of insoluble enzyme aggregates. This is a carrier-free immobilization technique.

Research Findings on D-amino acid oxidase Immobilization:

Numerous studies have investigated the immobilization of DAAO to improve its stability and catalytic efficiency for various applications, including the synthesis of α-keto acids like MTOB.

Entrapment in Polyacrylamide: The entrapment of Trigonopsis variabilis cells containing DAAO and catalase in polyacrylamide beads has been shown to eliminate the permeability barrier of the cells and stabilize the DAAO activity against heat inactivation. ias.ac.in

Covalent Attachment to Solid Supports: The covalent immobilization of DAAO from Trigonopsis variabilis onto epoxy-activated Sepabeads has demonstrated stabilization against the denaturing effects of high temperature and exposure to a gas-liquid interface. nih.gov

Adsorption on Attapulgite (B1143926): Optimal conditions have been established for the immobilization of hog kidney DAAO onto an attapulgite support using glutaraldehyde (B144438) as a cross-linking agent, achieving yields of 40 to 70%. nih.gov

Table 2: Comparison of Immobilization Techniques for D-amino acid oxidase

Immobilization TechniqueSupport MaterialKey AdvantagesKey Challenges
Entrapment Polyacrylamide, Alginate, Carrageenan ias.ac.innih.govGentle immobilization, enzyme protection. ias.ac.innih.govPotential for enzyme leakage, mass transfer limitations. nih.gov
Covalent Bonding Epoxy-activated Sepabeads, Agarose (B213101) nih.govmdpi.comStrong enzyme-support interaction, high stability, reduced leaching. nih.govmdpi.comPotential for enzyme conformational changes and activity loss. mdpi.com
Adsorption Attapulgite, Nanoparticles nih.govfrontiersin.orgSimple and mild conditions, reversible. nih.govfrontiersin.orgWeak enzyme-support interaction can lead to leaching. frontiersin.org
Cross-Linking (Carrier-Free) GlutaraldehydeHigh enzyme loading, no support cost. nih.govPotential for enzyme denaturation, diffusion limitations in large aggregates. nih.gov

Catabolic and Salvage Pathways of Sulfur Amino Acids Involving 4 Methylthio 2 Oxobutanoate

Methionine Catabolism and Degradation Routes

Methionine catabolism refers to the breakdown of this essential amino acid into simpler compounds. ontosight.ai One significant pathway in this process involves the conversion of methionine to 4-methylthio-2-oxobutanoate (B1231810), which connects its degradation to central energy-producing pathways like the citric acid cycle. ontosight.ai

The initial step in this catabolic route is the transamination of L-methionine. ebi.ac.uk This biochemical reaction involves the transfer of an amino group from methionine to a keto acid, resulting in the formation of 4-methylthio-2-oxobutanoate (MTOB). ontosight.ai This conversion is catalyzed by enzymes known as transaminases. ontosight.ainih.gov In some microorganisms, this pathway is crucial for synthesizing methionine from other available amino acids and keto acids. ontosight.ai For instance, in certain bacteria and yeasts, this transamination is a key step in their methionine biosynthesis pathways. ontosight.ai

Following its formation, 4-methylthio-2-oxobutanoate can undergo further degradation. A key subsequent step is its conversion to methional. nih.gov MTOB is the direct precursor to methional, a potent inducer of apoptosis in certain cell lines. nih.gov This conversion can occur through oxidative decarboxylation, a process catalyzed by enzyme complexes like the branched-chain 2-oxo acid dehydrogenase complex (BCOADC). nih.gov This complex oxidizes MTOB, leading to the formation of methional and other downstream products. nih.gov Methional itself can be further metabolized through oxidation to (methylthio)propionic acid or through hydroxylation to form malondialdehyde. nih.gov

The catabolic pathways involving MTOB exhibit significant diversity across different organisms.

Yeast: In the yeast Geotrichum candidum, L-methionine degradation proceeds via a two-step pathway where MTOB is a key intermediate. nih.gov Other yeasts, such as those from the genus Williopsis, are also known to catabolize L-methionine through pathways like the Ehrlich pathway, leading to the production of volatile sulfur compounds. science.gov Studies in Saccharomyces cerevisiae have been instrumental in understanding the broader context of sulfur metabolism in eukaryotes. frontiersin.org

Bacteria: In contrast to the two-step process in some yeasts, the bacterium Brevibacterium linens utilizes a more direct one-step degradation of L-methionine. nih.gov However, transamination to MTOB is the initial step in the degradation pathway for other bacteria, such as Oenococcus oeni. nih.gov In Klebsiella pneumoniae, a tyrosine aminotransferase has been identified that catalyzes the final step of methionine recycling by converting MTOB to methionine. ebi.ac.uk

Plants: In plants, MTOB (often referred to as KMTB) is recognized as an intermediate metabolite. maxapress.com While it is a precursor to the plant hormone ethylene (B1197577) in some microorganisms, in plants like tomatoes, MTOB is considered to influence ethylene production primarily through its prior conversion back into methionine via the salvage pathway. maxapress.com

Table 1: Organism-Specific Methionine Catabolism

Organism TypeExample OrganismKey Pathway CharacteristicsReference(s)
Yeast Geotrichum candidumTwo-step degradation with 4-methylthio-2-oxobutyric acid (MOBA) as an intermediate. nih.gov
Yeast Williopsis saturnusUtilizes the Ehrlich pathway for L-methionine catabolism. science.gov
Bacteria Brevibacterium linensOne-step degradation process, differing from the yeast pathway. nih.gov
Bacteria Oenococcus oeniTransamination of L-methionine to MOBA is the first step in its degradation. nih.gov
Plants Tomato (Lycopersicon esculentum)MTOB influences ethylene production by first being converted back to methionine. maxapress.com

The Methionine Salvage Pathway (MSP)

The methionine salvage pathway (MSP), also known as the Yang Cycle, is a crucial metabolic route that recycles the sulfur-containing portion of S-adenosylmethionine (SAM) to regenerate methionine. maxapress.comnih.gov This pathway is essential for sustaining methionine levels, particularly in processes with high demand, such as ethylene production in plants. maxapress.com

4-methylthio-2-oxobutanoate is the final intermediate compound in the methionine salvage pathway before the regeneration of methionine itself. foxchase.orgnih.gov After a series of enzymatic steps that process the byproduct 5′-methylthioadenosine (MTA), MTOB is formed. nih.gov The cycle is completed when MTOB undergoes a final transamination step, where it accepts an amino group to become methionine. nih.govresearchgate.net This last step can be catalyzed by various transaminases, depending on the organism. researchgate.net The regeneration of methionine via MTOB ensures that the sulfur atom is efficiently recycled, allowing for a continuous supply of this vital amino acid. maxapress.com

The methionine salvage pathway begins with 5′-methylthioadenosine (MTA), a byproduct generated from SAM in several essential biochemical reactions, including the biosynthesis of polyamines and the plant hormone ethylene. nih.govnih.gov The recycling of MTA is critical for removing a potentially inhibitory byproduct and salvaging its sulfur component. nih.gov

The pathway proceeds through the following general steps:

MTA is converted to 5′-methylthioribose-1-phosphate. nih.gov This can be achieved either by MTA phosphorylase or through the combined action of MTA nucleosidase and 5′-methylthioribose kinase. nih.gov

A series of five subsequent enzymatic reactions convert 5′-methylthioribose-1-phosphate into 4-methylthio-2-oxobutanoate. nih.gov

Finally, MTOB is transaminated to yield methionine, completing the cycle. nih.govresearchgate.net

This entire process effectively recycles the methylthiol group from MTA back into methionine, ensuring metabolic efficiency. maxapress.com

Comparative Analysis of MSP Across Diverse Organisms (e.g., Bacteria, Fungi, Mammals)

Bacteria: In bacteria, there is considerable diversity in the MSP. For instance, Bacillus subtilis utilizes a pathway that differs in some enzymatic steps from that of K. pneumoniae. wikipedia.org Some bacteria employ an MTA nucleosidase and a methylthioribose kinase, while others use an MTA phosphorylase to initiate the pathway. wikipedia.orgresearchgate.net Furthermore, the enolase and phosphatase steps can be catalyzed by either two distinct enzymes or a single bifunctional enzyme, depending on the bacterial species. wikipedia.org

Fungi: In the yeast Saccharomyces cerevisiae, a well-studied fungal model, all the enzymes of the MSP have been identified. nih.gov The pathway in yeast shares similarities with the mammalian pathway, utilizing an MTA phosphorylase (Meu1p) to convert MTA to 5-methylthioribose-1-phosphate. nih.gov The subsequent steps are catalyzed by specific isomerases (Mri1p), dehydratases (Mde1p), enolase/phosphatases (Utr4p), and dioxygenases (Adi1p) to produce 4-methylthio-2-oxobutanoate. nih.gov The final transamination step in yeast appears to be highly redundant, with several aminotransferases capable of catalyzing this reaction. nih.gov

Mammals: The mammalian MSP is crucial for recycling methionine from MTA generated during polyamine synthesis. nih.gov The pathway largely mirrors the canonical pathway found in yeast. reactome.org It begins with the action of MTA phosphorylase (MTAP) and proceeds through a series of enzymatic reactions to form 4-methylthio-2-oxobutanoate. nih.gov The final transamination can be carried out by various aminotransferases. nih.govnih.gov

Enzymatic StepEnzyme/Gene (Bacteria - e.g., B. subtilis)Enzyme/Gene (Fungi - S. cerevisiae)Enzyme/Gene (Mammals)EC Number
MTA to MTR-1-PMTA nucleosidase (mtnN) & MTR kinase (mtnK)MTA phosphorylase (MEU1)MTA phosphorylase (MTAP)2.4.2.28 (phosphorylase) / 2.7.1.100 (kinase) & 3.2.2.16 (nucleosidase)
MTR-1-P to MTRu-1-PMTR-1-P isomerase (mtnA)MTR-1-P isomerase (MRI1)MTR-1-P isomerase (MTNB, also known as APIP)5.3.1.23
MTRu-1-P DehydrationMTRu-1-P dehydratase (mtnB)MTRu-1-P dehydratase (MDE1)MTRu-1-P dehydratase (MTNB, also known as APIP)4.2.1.109
Enolase-Phosphatase ActivityEnolase (mtnW) & Phosphatase (mtnX)Enolase/phosphatase (UTR4)Aci-reductone dioxygenase (ADI1, part of the complex)3.1.3.77 / 4.2.1.-
Aci-reductone to KMTBAci-reductone dioxygenase (mtnD)Aci-reductone dioxygenase (ADI1)Aci-reductone dioxygenase (ADI1)1.13.11.54
KMTB to MethionineVarious aminotransferases (e.g., tyrB, mtnE)Aromatic and branched-chain aminotransferases (ARO8, ARO9, BAT1, BAT2)Various aminotransferases2.6.1.-

Interconnections with Other Amino Acid Metabolic Pathways

The metabolism of 4-methylthio-2-oxobutanoate is intricately linked with other amino acid metabolic pathways, underscoring the interconnectedness of cellular metabolism.

Relationship to Threonine Degradation and 2-Oxobutanoate (B1229078) Metabolism

A significant connection exists between the methionine salvage pathway and threonine degradation through the common intermediate, 2-oxobutanoate (also known as α-ketobutyrate). nih.govresearchgate.netfigshare.com In various organisms, including bacteria and mammals, the amino acid threonine can be catabolized to 2-oxobutanoate by the enzyme threonine dehydrogenase. researchgate.netnih.gov

This 2-oxobutanoate can then be further metabolized by the branched-chain α-keto acid dehydrogenase complex, the same complex that can act on 4-methylthio-2-oxobutanoate. nih.govkegg.jp This shared metabolic fate highlights a point of convergence between methionine and threonine catabolism. The flux of metabolites through these pathways can be influenced by the availability of either amino acid. For instance, an increased degradation of threonine could potentially compete for the enzymatic machinery required for the later stages of methionine salvage.

Linkages to Cysteine Metabolism

The link between 4-methylthio-2-oxobutanoate and cysteine metabolism is primarily through the transsulfuration pathway, which connects methionine and cysteine metabolism. researchgate.netnih.gov Methionine, regenerated from 4-methylthio-2-oxobutanoate, is a precursor for the synthesis of homocysteine. nih.gov Homocysteine stands at a critical metabolic juncture: it can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. nih.govnih.gov

The enzyme cystathionine (B15957) β-synthase (CBS) catalyzes the first committed step of the transsulfuration pathway, the condensation of homocysteine and serine to form cystathionine. nih.gov The activity of CBS is allosterically activated by S-adenosylmethionine (SAM), the product of methionine activation. wikipedia.orgnih.gov This regulation ensures that when methionine levels are sufficient (leading to higher SAM levels), the flux of homocysteine is directed towards cysteine synthesis. Consequently, the efficient regeneration of methionine via the MSP and the subsequent formation of SAM play a crucial role in modulating the synthesis of cysteine. This intricate regulatory network ensures a balanced supply of both sulfur-containing amino acids according to cellular needs.

Enzymology and Reaction Mechanisms Associated with 4 Methylthio 2 Oxobutanoate

Enzymes Catalyzing 4-Methylthio-2-oxobutanoate (B1231810) Production

The generation of 4-methylthio-2-oxobutanoate is a critical step in the metabolic pathways of methionine. This process is primarily carried out by specific aminotransferases and can also be achieved through engineered enzymes for biotechnological applications.

Specific Aminotransferases (e.g., Methionine Transaminase)

Methionine transaminases are enzymes that catalyze the transfer of an amino group from L-methionine to an α-keto acid acceptor, producing 4-methylthio-2-oxobutanoate and a new amino acid. This transamination reaction is a key process in methionine metabolism. nih.gov The enzyme methionine transaminase (EC 2.6.1.88) facilitates the reversible reaction:

L-methionine + a 2-oxo acid ⇌ 4-methylthio-2-oxobutanoate + an L-amino acid

This enzyme is most active with L-methionine as the amino group donor. The transaminase responsible for converting 4-methylthio-2-oxobutanoate back to methionine has been identified as a target in the study of methionine-dependent cancer cells. nih.gov In these cells, which require an external source of methionine for growth, the addition of 4-methylthio-2-oxobutanoate can restore their ability to proliferate, highlighting the importance of this transamination step. nih.gov

Engineered L-Amino Acid Deaminases from Proteus vulgaris

L-amino acid deaminases (L-AADs) are flavin-containing enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids and ammonia. ontosight.ai While these enzymes are found in various organisms, those from Proteus species have been a focus of protein engineering to improve their efficiency in producing α-keto acids, including 4-methylthio-2-oxobutanoate. ontosight.aidntb.gov.ua

Through techniques like directed evolution, including error-prone PCR and site-saturation mutagenesis, researchers have successfully engineered L-amino acid deaminases to enhance the production of various α-keto acids. dntb.gov.ua A review highlights the successful application of these techniques to improve the yield of α-keto-γ-methylthiobutyric acid (another name for 4-methylthio-2-oxobutanoate) from L-methionine using whole-cell biocatalysts expressing engineered L-AADs from Proteus vulgaris. dntb.gov.uahmdb.ca This biotechnological approach offers a promising alternative to chemical synthesis methods, which are often costly and involve harsh chemicals. dntb.gov.ua

Enzymes Utilizing 4-Methylthio-2-oxobutanoate as a Substrate

Once produced, 4-methylthio-2-oxobutanoate serves as a substrate for several enzymes that channel it into different metabolic fates, including the regeneration of methionine or the production of other biologically active molecules.

4-Methylthio-2-oxobutanoate Reductase (EC 1.1.1.428)

4-methylthio-2-oxobutanoate reductase (NADH) is an enzyme that catalyzes the reduction of 4-methylthio-2-oxobutanoate. This enzyme is part of the L-methionine salvage pathway, which recycles the sulfur-containing portion of S-methyl-5'-thioadenosine, a byproduct of polyamine biosynthesis. ontosight.aiyeastgenome.org The human version of this enzyme also plays a role as a transcriptional co-regulator. yeastgenome.org

Enzymes of Methional Formation (Decarboxylases)

4-methylthio-2-oxobutanoate is the direct precursor of methional, a compound known for its role in apoptosis. nih.govhmdb.ca The conversion of 4-methylthio-2-oxobutanoate to methional involves a decarboxylation step. Research has shown that the branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can catalyze the oxidative decarboxylation of 4-methylthio-2-oxobutanoate. nih.gov This multienzyme complex has a notable affinity for 4-methylthio-2-oxobutanoate, with a Kₘ value of 67 µM. nih.gov In contrast, the pyruvate (B1213749) dehydrogenase complex does not utilize 4-methylthio-2-oxobutanoate as a substrate. nih.gov

Table 1: Kinetic Parameters of Dehydrogenase Complexes with 4-methylthio-2-oxobutanoate and Related Substrates nih.gov

Enzyme Complex Substrate Kₘ (µM) Vₘₐₓ (% of primary substrate)
Branched-chain 2-oxo acid dehydrogenase complex (BCOADC) 4-methylthio-2-oxobutanoate 67 27% (of 3-methyl-2-oxobutyrate)
Branched-chain 2-oxo acid dehydrogenase complex (BCOADC) 2-oxobutyrate 18 53% (of 3-methyl-2-oxobutyrate)
Pyruvate dehydrogenase complex (PDC) 4-methylthio-2-oxobutanoate - Not a substrate
Pyruvate dehydrogenase complex (PDC) 2-oxobutyrate 100 49% (of pyruvate)
2-oxoglutarate dehydrogenase complex 4-methylthio-2-oxobutanoate - Not a substrate

Acireductone Dioxygenase (ARD) in Methionine Salvage: Metal-Dependent Activities

Acireductone dioxygenase (ARD) is a fascinating enzyme in the methionine salvage pathway that exhibits dual catalytic activity depending on the divalent metal ion present in its active site. tandfonline.com This enzyme acts on 1,2-dihydroxy-3-keto-5-(methylthio)pent-1-ene (acireductone), a precursor to 4-methylthio-2-oxobutanoate.

The metal-dependent activities of ARD are as follows:

With Iron (Fe²⁺): The iron-containing form of ARD catalyzes the "on-pathway" reaction, leading to the formation of formate (B1220265) and 4-methylthio-2-oxobutanoate, which is the keto-acid precursor to methionine. This is the penultimate step in the methionine salvage pathway. nih.govtandfonline.com

With Nickel (Ni²⁺): The nickel-bound form of ARD directs the reaction "off-pathway," resulting in the production of formate, carbon monoxide, and 3-(thiomethyl)propionate. nih.govtandfonline.com This alternative reaction does not lead to the regeneration of methionine.

This dual chemistry has been observed in both bacterial and mammalian ARD enzymes. nih.gov The identity of the metal ion profoundly affects the thermal stability of the enzyme as well, with the nickel-bound form being the most stable. nih.gov

Table 2: Metal-Dependent Products of Acireductone Dioxygenase (ARD) nih.govtandfonline.com

Metal Ion Reaction Pathway Products
Iron (Fe²⁺) On-pathway (Methionine Salvage) 4-methylthio-2-oxobutanoate, Formate
Nickel (Ni²⁺) Off-pathway 3-(thiomethyl)propionate, Carbon Monoxide, Formate
Cobalt (Co²⁺) Off-pathway Not specified in detail

2-Oxobutanoate (B1229078) Dehydrogenase Complex Interactions

Sodium 4-(methylthio)-2-oxobutanoate, the salt form of 4-methylthio-2-oxobutanoic acid (MTOB), serves as a substrate for the branched-chain 2-oxo acid dehydrogenase complex (BCOADC). nih.gov This multi-enzyme complex catalyzes the oxidative decarboxylation of MTOB. The interaction is characterized by a Michaelis constant (Km) of 67 µM. nih.gov The maximum velocity (Vmax) for the oxidation of MTOB is 27% of that observed for 3-methyl-2-oxobutyrate, a primary substrate for the complex. nih.gov

In contrast to its activity with BCOADC, MTOB is not a substrate for the pyruvate dehydrogenase complex (PDC) or the 2-oxoglutarate dehydrogenase complex. nih.gov However, MTOB does exhibit an inhibitory effect on BCOADC kinase, the enzyme responsible for the inactivating phosphorylation of the BCOADC. This inhibition occurs with a half-maximal inhibitory concentration of 45 µM, a level comparable to the inhibition caused by 2-oxobutyrate (50 µM). nih.gov Studies in isolated adipocytes have confirmed that MTOB inhibits the phosphorylation of BCOADC, which is consistent with its role as an inhibitor of BCOADC kinase. nih.gov

Kinetic Parameters of Dehydrogenase Complexes with 4-Methylthio-2-oxobutanoate (MTOB) and Related Substrates. nih.gov
Enzyme ComplexSubstrateKm (µM)Relative Vmax (%)
Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC)4-Methylthio-2-oxobutanoate6727
2-Oxobutyrate1853
3-Methyl-2-oxobutyrate-100
Pyruvate Dehydrogenase Complex (PDC)4-Methylthio-2-oxobutanoateNot a substrate
2-Oxobutyrate10049 (relative to pyruvate)
2-Oxoglutarate Dehydrogenase Complex4-Methylthio-2-oxobutanoateNot a substrate

2-(omega-Methylthioalkyl)malate Synthase in Glucosinolate Biosynthesis

In plants, particularly in species like Arabidopsis thaliana, 4-methylthio-2-oxobutanoate is a crucial intermediate in the biosynthesis of methionine-derived aliphatic glucosinolates. nih.govoup.com The first committed step in the side chain elongation of methionine is catalyzed by methylthioalkylmalate (MAM) synthase, an enzyme that is also referred to as 2-(omega-Methylthioalkyl)malate Synthase. nih.gov

The biosynthesis pathway begins with the deamination of methionine to form MTOB, a reaction catalyzed by a branched-chain aminotransferase (BCAT). nih.govoup.com Subsequently, MAM synthase catalyzes an aldol-type condensation reaction between MTOB and acetyl-CoA. oup.comnih.gov This reaction yields 2-(2′-methylthioethyl)-malate, effectively adding a methylene (B1212753) group to the methionine side chain. oup.comnih.gov This chain elongation cycle can be repeated multiple times, with each turn resulting in the net addition of one methylene group, leading to the production of glucosinolates with varying side chain lengths. oup.comnih.gov

There are different isoforms of MAM synthase, such as MAM1 and MAM3 in Arabidopsis. oup.com MAM3 has been shown to utilize MTOB as well as longer chain ω-methylthio-2-oxoalkanoic acids, demonstrating its role in producing glucosinolates of various chain lengths. oup.com The evolution of MAM synthase from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis, highlights a key recruitment event from primary to secondary metabolism. nih.gov While both enzymes catalyze similar condensation reactions, MAM has evolved to preferentially use MTOB and its homologs over the 2-oxoisovalerate used by IPMS. nih.gov

Kinetic Characterization and Mechanistic Insights of Relevant Enzymes

The enzymatic reactions involving 4-methylthio-2-oxobutanoate have been characterized kinetically, providing insights into substrate specificity and reaction conditions.

For the branched-chain 2-oxo acid dehydrogenase complex (BCOADC) , the Km for MTOB is 67 µM, and the Vmax is 27% relative to the complex's activity with 3-methyl-2-oxobutyrate. nih.gov MTOB also acts as an inhibitor of BCOADC kinase , with half-maximal inhibition observed at 45 µM. nih.gov

In the glucosinolate biosynthesis pathway, the enzyme methylthioalkylmalate synthase 3 (MAM3) exhibits a pH optimum of 8.0 for its condensation reaction with MTOB and acetyl-CoA. oup.com

Another key enzyme family is the branched-chain aminotransferases (BCATs) . In Arabidopsis thaliana, the plastid-located BCAT3 participates in both amino acid and glucosinolate metabolism. nih.gov While its highest activities are with the 2-oxo acids of leucine (4-methyl-2-oxopentanoate) and isoleucine (3-methyl-2-oxopentanoate), it shows substantial activity with intermediates of the methionine chain elongation pathway. nih.gov When MTOB is used as the standard substrate (relative activity set to 100%), BCAT3 shows varied activity with other related keto acids, highlighting its substrate promiscuity. nih.gov

Relative Activity of Recombinant BCAT3 with Various 2-Oxo Acid Substrates. nih.gov
SubstrateAbbreviationRelative Activity (%) at Substrate Concentration
0.1 mM2 mM
4-Methyl-2-oxopentanoate4MOP1565353
3-Methyl-2-oxopentanoate3MOP865328
3-Methyl-2-oxobutanoate3MOB182136
5-Methylthio-2-oxopentanoateMTOP109112
4-Methylthio-2-oxobutanoateMTOB100100
6-Methylthio-2-oxohexanoateMTOH6286

Structural Biology of Enzymes Interacting with 4-Methylthio-2-oxobutanoate

Structural studies have provided insights into the active sites of enzymes that bind 4-methylthio-2-oxobutanoate and its corresponding amino acid, methionine. The ybdL gene of Escherichia coli encodes a protein that functions as a methionine aminotransferase. ebi.ac.uk The crystal structure of YbdL has been resolved to 2.35 Å, revealing that it is a pyridoxal-5'-phosphate (PLP) dependent enzyme belonging to the fold type I, which is characteristic of aspartate aminotransferases. ebi.ac.uk The active site contains a PLP molecule covalently attached to the conserved lysine (B10760008) residue Lys236. ebi.ac.uk Analysis of the substrate-binding pocket and activity tests indicate a preference for methionine, which rationalizes its ability to catalyze the transamination reaction involving MTOB. ebi.ac.uk

The evolution of methylthioalkylmalate synthase (MAM) from isopropylmalate synthase (IPMS) provides a compelling case study in the structural adaptation of an enzyme to a new substrate. nih.gov Although they share approximately 60% amino acid identity, their substrate specificity differs significantly. nih.gov IPMS is involved in leucine biosynthesis and uses 2-oxoisovalerate, while MAM is involved in glucosinolate biosynthesis and uses MTOB and its chain-elongated homologs. nih.gov Research into the protein structure changes that occurred during this evolutionary recruitment aims to identify the specific residues responsible for accommodating the longer, sulfur-containing side chain of MTOB compared to the branched, aliphatic side chain of 2-oxoisovalerate. nih.gov These structural modifications in the active site are key to the divergence of these metabolic pathways. nih.gov

Biological Activities and Physiological Implications of 4 Methylthio 2 Oxobutanoate

Induction of Apoptosis via Methional Formation

MTOB is a precursor to methional, a potent inducer of apoptosis, or programmed cell death. nih.govportlandpress.com The conversion of MTOB to methional is a critical step in initiating the apoptotic cascade in certain cell types. sigmaaldrich.com While MTOB itself does not induce apoptosis, its metabolite, methional, triggers a series of events leading to characteristic apoptotic features. consensus.app The presence of the methylthio group in the propanal structure of methional is essential for its apoptotic activity. nih.govconsensus.app

Mechanisms of DNA Double-Strand Breaks and Fragmentation

Treatment of cells with methional leads to significant DNA damage, a hallmark of apoptosis. nih.gov This damage manifests as extensive DNA double-strand breaks, which can be observed through methods like flow cytometric analysis. nih.govconsensus.app Furthermore, methional-induced apoptosis is characterized by increased DNA fragmentation. nih.govconsensus.app This fragmentation results in the appearance of a distinctive "laddering" pattern on agarose (B213101) gel electrophoresis, representing multiples of 180 base pairs, which is a classic indicator of apoptosis. nih.govconsensus.app The formation of malondialdehyde (MDA), a metabolite of methional, is thought to contribute to this process, potentially through the generation of reactive oxygen species that can damage DNA. sigmaaldrich.com

Cell Line Specificity (e.g., BAF3 Murine Lymphoid Cells)

The apoptotic effects of methional derived from MTOB have been notably studied in the BAF3 murine lymphoid cell line. nih.govportlandpress.comresearchgate.net These cells are dependent on interleukin-3 (IL-3) for their survival and proliferation. nih.govportlandpress.com In the presence of IL-3, the addition of methional can override the survival signals and induce apoptosis. nih.gov This indicates that methional can activate the apoptotic machinery even when pro-survival pathways are active. The specificity of methional's action highlights the intricate regulation of apoptosis in different cell types and its potential as a targeted inducer of cell death. Research has also shown that MTOB can inhibit the growth of several human cell lines in a dose-dependent manner by causing apoptosis. nih.gov

Modulation of Cellular Signaling Pathways

The influence of 4-methylthio-2-oxobutanoate (B1231810) extends to the modulation of various cellular signaling pathways, primarily linked to its role in methionine metabolism and apoptosis. As a key component of the methionine salvage pathway, MTOB is involved in maintaining the cellular pool of methionine, which is essential for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor for numerous methylation reactions that are critical for the regulation of gene expression and protein function, thereby influencing a wide array of signaling cascades.

MTOB treatment has been shown to cause a reduction in ornithine decarboxylase (ODC) activity, an enzyme crucial for polyamine biosynthesis and cell growth, although it does not affect ODC mRNA levels. nih.gov Interestingly, MTOB is a more potent inducer of apoptosis than difluoromethylornithine (DFMO), a specific ODC inhibitor, and it can induce apoptosis in cells lacking p53, suggesting it activates apoptotic pathways that are independent of ODC inhibition and the p53 tumor suppressor protein. nih.gov

Role in Organismal Health and Disease

The metabolic roles of 4-methylthio-2-oxobutanoate directly link it to several aspects of organismal health and disease, particularly in the context of inherited metabolic disorders and inflammatory processes.

Association with Inherited Metabolic Disorders (e.g., SAH Hydrolase Deficiency, MTHFRD)

4-Methylthio-2-oxobutanoate is implicated in several inherited metabolic disorders. hmdb.camimedb.org These include S-adenosylhomocysteine (SAH) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), methionine adenosyltransferase deficiency, and glycine (B1666218) N-methyltransferase deficiency. hmdb.camimedb.org

S-adenosylhomocysteine (SAH) hydrolase deficiency is a rare autosomal recessive disorder caused by mutations in the AHCY gene, leading to the accumulation of SAH. nih.govmetabolicsupportuk.org This accumulation inhibits methyltransferase enzymes, disrupting essential methylation processes. nih.gov Clinical features include developmental delay, myopathy, and liver dysfunction. orpha.net

Methylenetetrahydrofolate reductase deficiency (MTHFRD) is another genetic disorder affecting methionine metabolism, where the conversion of homocysteine to methionine is impaired.

The involvement of MTOB in these disorders underscores the critical importance of proper methionine metabolism for normal physiological function.

Influence on Inflammatory Cell Death Programs

While direct evidence exclusively detailing the influence of sodium 4-(methylthio)-2-oxobutanoate on inflammatory cell death programs like pyroptosis is still emerging, its role as a precursor to apoptosis-inducing molecules suggests a potential for crosstalk with inflammatory signaling pathways. Apoptosis is generally considered a non-inflammatory process; however, the release of cellular contents during secondary necrosis following apoptosis can elicit an inflammatory response. Furthermore, some chemotherapeutic agents have been shown to induce pyroptosis, a form of programmed cell death that is inherently inflammatory. mdpi.com Given that MTOB can induce apoptosis, its potential to modulate inflammatory cell death warrants further investigation, particularly in the context of cancer and inflammatory diseases.

Interactive Data Tables

Table 1: Effects of Methional on BAF3 Murine Lymphoid Cells

FeatureObservationReference
Apoptosis Induction Potent inducer of apoptosis nih.govconsensus.app
DNA Damage Extensive DNA double-strand breaks nih.govconsensus.app
DNA Fragmentation Increased fragmentation, "laddering" pattern nih.govconsensus.app
IL-3 Dependence Induces apoptosis even in the presence of IL-3 nih.gov

Table 2: Inherited Metabolic Disorders Associated with 4-Methylthio-2-oxobutanoate Metabolism

DisorderGeneKey FeaturesReference
SAH Hydrolase Deficiency AHCYDevelopmental delay, myopathy, liver dysfunction nih.govorpha.net
MTHFR Deficiency MTHFRElevated homocysteine, neurological and vascular issues hmdb.camimedb.org
Methionine Adenosyltransferase Deficiency MAT1AHypermethioninemia hmdb.camimedb.org
Glycine N-Methyltransferase Deficiency GNMTLiver disease, hypermethioninemia hmdb.camimedb.org

Impact on Methionine Flux and Mammalian Longevity Research

The regulation of methionine flux is increasingly being recognized as a key factor in aging and longevity. ontosight.ainih.govmimedb.org Methionine restriction, a dietary intervention that limits the intake of methionine, has been shown to extend the lifespan of various organisms, from yeast to rodents. nih.govnih.gov The mechanisms underlying this lifespan extension are thought to involve alterations in metabolic pathways, including the methionine cycle and transsulfuration pathway. nih.govmimedb.org By influencing the regeneration of methionine, 4-methylthio-2-oxobutanoate plays a role in the intricate network that governs methionine homeostasis.

While direct research on the specific impact of 4-methylthio-2-oxobutanoate on mammalian longevity is still emerging, its position within the methionine salvage pathway places it at a crucial juncture in cellular metabolism with implications for aging. umaryland.eduresearchgate.net The efficiency of the methionine salvage pathway, and therefore the processing of 4-methylthio-2-oxobutanoate, can affect the availability of methionine for various cellular processes that are linked to age-related diseases. ontosight.ai Further investigation into how the flux through the methionine salvage pathway, and specifically the role of 4-methylthio-2-oxobutanoate, is modulated during aging could provide valuable insights into the mechanisms of longevity and potential interventions to promote healthy aging.

Table 1: Key Pathways and Molecules in Methionine Metabolism and Longevity

Pathway/MoleculeRoleRelevance to Longevity
Methionine Salvage Pathway Regenerates methionine from metabolic byproducts, with 4-methylthio-2-oxobutanoate as a key intermediate. umaryland.eduresearchgate.netInfluences methionine availability, a key factor in dietary restriction-induced lifespan extension. nih.govnih.gov
S-adenosylmethionine (SAM) Primary methyl group donor for various cellular reactions.Altered SAM levels are associated with aging and age-related diseases. mimedb.org
Methionine Restriction Dietary intervention involving reduced methionine intake.Shown to extend lifespan in multiple model organisms. nih.govnih.gov
Transsulfuration Pathway Pathway for the conversion of methionine to cysteine.Plays a role in antioxidant defense and redox balance, which are important for healthy aging.

Contributions to Volatile Organic Compound Production

4-Methylthio-2-oxobutanoate is a precursor to several volatile sulfur compounds, including methanethiol (B179389). umaryland.edu The degradation of 4-methylthio-2-oxobutanoate can lead to the formation of methional, which is a direct precursor to methanethiol. nih.gov Methional can be readily converted to methanethiol through various enzymatic and non-enzymatic reactions.

In some eukaryotic organisms, the enzyme STR3 has been shown to directly catalyze the conversion of both methionine and 4-methylthio-2-oxobutanoate (KMBA) into methanethiol. umaryland.eduwikipedia.org This enzymatic conversion is a significant pathway for the production of this volatile sulfur compound. Methanethiol is known for its distinct odor and is a key contributor to the aroma of many foods. The production of methanethiol from 4-methylthio-2-oxobutanoate is an important consideration in food science and microbiology, as it can significantly impact the flavor profile of fermented products.

Beyond methanethiol, the metabolism of 4-methylthio-2-oxobutanoate can give rise to other sulfur-containing metabolites. These volatile compounds contribute to the complex aroma profiles of various natural products. The specific metabolites formed can depend on the microbial species and the environmental conditions present.

Table 2: Conversion of 4-Methylthio-2-oxobutanoate to Volatile Sulfur Compounds

PrecursorIntermediateProductKey Enzymes/Processes
4-Methylthio-2-oxobutanoate MethionalMethanethiolDegradation of methional
4-Methylthio-2-oxobutanoate -MethanethiolDirect conversion by STR3 demethiolase umaryland.eduwikipedia.org

In various microbial systems, including certain bacteria and fungi, 4-methylthio-2-oxobutanoate has been identified as a key intermediate in the biosynthesis of ethylene (B1197577) from methionine. wikipedia.orgqmul.ac.uk This pathway represents an alternative to the well-known ethylene biosynthesis pathway in plants. In these microorganisms, methionine is first converted to 4-methylthio-2-oxobutanoate. wikipedia.orgqmul.ac.uk Subsequently, 4-methylthio-2-oxobutanoate is acted upon by various enzymes to produce ethylene.

The identification of 4-methylthio-2-oxobutanoate in the culture fluids of ethylene-producing microbes grown in the presence of methionine provides strong evidence for its role as a precursor. wikipedia.orgqmul.ac.uk The production of ethylene by microorganisms has various ecological implications, including influencing plant growth and development and acting as a signaling molecule in microbial communities. Understanding the role of 4-methylthio-2-oxobutanoate in this pathway is crucial for comprehending microbial ethylene production and its impact on the environment.

Table 3: Microbial Genera Implicated in Ethylene Production from Methionine via 4-Methylthio-2-oxobutanoate

Microbial GenusReference
Aeromonas qmul.ac.uk
Corynebacterium qmul.ac.uk
Escherichia wikipedia.org
Pseudomonas wikipedia.org
Bacillus wikipedia.org
Acinetobacter wikipedia.org
Rhizobium wikipedia.org
Saccharomyces wikipedia.org
Penicillium wikipedia.org

Advanced Analytical Methodologies for 4 Methylthio 2 Oxobutanoate Research

Chromatographic and Spectroscopic Techniques for Metabolite Identification and Quantification

Chromatographic and spectroscopic methods are fundamental tools for resolving, identifying, and quantifying MTOB within complex biological matrices. These techniques offer high sensitivity and specificity, which are crucial for understanding the metabolic fate of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Intermediates

Gas chromatography-mass spectrometry is a powerful technique for analyzing volatile or semi-volatile compounds. For non-volatile metabolites like MTOB, chemical derivatization is necessary to increase their volatility. A common approach involves methoximation followed by silylation to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. vanderbilt.edu

A key application of GC-MS in MTOB research is stable isotope tracing, which elucidates metabolic pathways. In these experiments, cells or organisms are supplied with a substrate labeled with a stable isotope, such as ¹³C. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates like MTOB. GC-MS can then separate these labeled compounds and the mass spectrometer detects the mass shift caused by the ¹³C incorporation. This allows researchers to track the flow of carbon atoms through the methionine salvage pathway and related metabolic networks. nih.govnih.gov For example, by using [U-¹³C]glucose as a tracer, the contribution of glucose-derived carbons to the MTOB backbone can be quantified, providing insights into cellular carbon metabolism. researchgate.net The fragmentation patterns of the derivatized MTOB in the mass spectrometer provide structural information and allow for the quantification of different isotopologues (molecules with different numbers of ¹³C atoms).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including MTOB. Both ¹H NMR and ¹³C NMR are utilized to confirm the identity and purity of synthesized or isolated MTOB. The chemical shifts, splitting patterns, and integration of peaks in an NMR spectrum provide a detailed map of the molecule's carbon-hydrogen framework.

For MTOB, ¹³C-NMR is particularly informative for confirming the presence of the five distinct carbon atoms in its structure: the methylthio carbon, the two methylene (B1212753) carbons of the ethyl group, the alpha-keto carbon, and the carboxyl carbon. The predicted ¹³C NMR spectrum provides expected chemical shift values for each of these carbons, which can be compared against experimental data for verification. While experimental spectra for MTOB are not widely published, predicted spectra serve as a valuable reference for its identification.

High-Performance Liquid Chromatography (HPLC) for Related Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile metabolites like MTOB and its related compounds, such as methionine and other organic acids, in biological fluids and cell extracts. nih.gov Reversed-phase chromatography is a commonly employed method, typically utilizing a C18 stationary phase. researchgate.net

In a typical HPLC setup for MTOB analysis, an aqueous mobile phase with a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used to elute the compounds from the column. researchgate.nettandfonline.com The pH of the mobile phase is a critical parameter that is adjusted to ensure the proper ionization state and retention of the acidic MTOB. Detection is often achieved using an ultraviolet (UV) detector, as the alpha-keto acid chromophore in MTOB absorbs light in the low UV range (around 210 nm). tandfonline.comsielc.com This method allows for the sensitive and reproducible quantification of MTOB and can be used to monitor its formation or consumption in various biochemical reactions.

ParameterTypical ConditionReference
Stationary PhaseReversed-phase C18 researchgate.net
Mobile PhaseAcetonitrile/Potassium dihydrogen phosphate (B84403) buffer researchgate.nettandfonline.com
DetectionUV at 210 nm tandfonline.comsielc.com
ApplicationQuantification of MTOB and related organic acids nih.gov

Biochemical Assays for Enzymatic Activity Measurement

Biochemical assays are essential for determining the activity of enzymes that produce or consume MTOB, such as aminotransferases. These assays allow for the characterization of enzyme kinetics and the screening of potential inhibitors.

Discontinuous Assays for Reaction Rate Determination

Discontinuous assays are employed when a continuous, real-time measurement of the enzymatic reaction is not feasible. In this method, the enzymatic reaction is initiated, and samples are withdrawn at specific time intervals. The reaction in these samples is then stopped, often by the addition of acid or another denaturing agent. The concentration of the substrate (MTOB) or a product (e.g., methionine) is then measured in each sample using techniques like HPLC. longdom.org

For enzymes like methionine aminotransferase, a discontinuous assay might involve incubating the enzyme with MTOB and an amino donor. At set time points, aliquots are taken, and the amount of methionine formed is quantified. By plotting the product concentration against time, the initial reaction rate can be determined. This approach is particularly useful when the substrate or product lacks a convenient spectroscopic handle for continuous monitoring or when components of the reaction mixture interfere with continuous detection methods. mdpi.com

Optimization of Cofactor and Substrate Conditions

The optimization of reaction conditions is critical for accurately measuring enzymatic activity and for understanding the enzyme's mechanism. For aminotransferases that utilize MTOB, key parameters to optimize include the concentrations of the amino donor substrate and the cofactor, pyridoxal-5'-phosphate (P5'P). nih.gov

The concentration of the amino donor (e.g., glutamate, tyrosine) is varied to determine the enzyme's Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). A kinetic analysis of a tyrosine aminotransferase from Klebsiella pneumoniae, which can catalyze the conversion of MTOB's precursor to methionine, revealed different affinities and catalytic efficiencies for various amino donors. nih.gov Such data are crucial for selecting the appropriate substrate and its concentration for the assay. For instance, an amino donor with a low Kₘ and high k꜀ₐₜ/Kₘ would be a more efficient substrate.

The cofactor P5'P is essential for the activity of most aminotransferases. nih.gov Optimizing its concentration is important because insufficient cofactor levels can lead to an underestimation of the enzyme's true activity. Assays are often conducted with and without added P5'P to determine the extent of cofactor saturation of the enzyme preparation. Other factors such as pH, temperature, and buffer composition are also systematically varied to find the optimal conditions for maximal and stable enzyme activity. nih.govresearchgate.net

Kinetic Parameters of K. pneumoniae Tyrosine Aminotransferase with α-Ketomethiobutyrate (precursor to MTOB) and Various Amino Donors
Amino DonorKₘ (mM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
L-Tyrosine0.25 ± 0.0315.0 ± 0.66.0 x 10⁴
L-Phenylalanine0.59 ± 0.0812.0 ± 0.92.0 x 10⁴
L-Tryptophan0.37 ± 0.0414.0 ± 0.73.8 x 10⁴
L-Glutamate2.5 ± 0.211.0 ± 0.44.4 x 10³

Data adapted from Heilbronn et al., 1999. nih.gov

Computational Approaches for Metabolic Pathway Analysis

Computational biology has emerged as an indispensable tool for dissecting the complexities of metabolic networks. nih.gov These approaches allow for the simulation and prediction of metabolic behaviors, offering insights that are often difficult to obtain through experimental methods alone. In the context of Sodium 4-(methylthio)-2-oxobutanoate (MTOB), computational modeling provides a framework for understanding its role within the methionine salvage pathway and its broader impact on cellular metabolism.

Kinetic Modeling and Flux Balance Analysis (FBA)

Kinetic modeling and Flux Balance Analysis (FBA) are two powerful computational techniques used to analyze metabolic pathways. Kinetic models use differential equations to describe the rates of reactions in a network, providing a dynamic view of metabolite concentrations. FBA, on the other hand, is a constraint-based modeling approach that predicts metabolic flux distributions at a steady state, offering a global perspective on the capabilities of a metabolic network. nih.govyoutube.com

A key application of these methods in MTOB research is the quantification of metabolic fluxes through the methionine salvage pathway. nih.gov By integrating experimental data, such as isotope labeling kinetics, with computational models, researchers can estimate the rate of MTOB production and consumption. nih.gov For instance, a study quantifying methionine metabolism in a human fibrosarcoma cell line used this approach to determine the flux through the methionine salvage pathway, where MTOB is a key intermediate. nih.gov

The table below summarizes the key differences and applications of kinetic modeling and FBA in the study of MTOB metabolism.

Feature Kinetic Modeling Flux Balance Analysis (FBA)
Approach Dynamic, based on ordinary differential equationsSteady-state, constraint-based
Data Requirements Extensive kinetic parameters (e.g., enzyme concentrations, Vmax, Km)Stoichiometric matrix of the metabolic network, uptake/secretion rates
Output Time-course profiles of metabolite concentrations and fluxesOptimal flux distribution for a given objective (e.g., biomass production)
Application to MTOB Simulating the dynamic response of the methionine salvage pathway to perturbations. nih.govPredicting the overall flux through the methionine salvage pathway under different growth conditions. ulb.ac.be

Genome-Scale Metabolic Reconstruction and In Silico Analysis

Genome-scale metabolic reconstructions (GEMs) are comprehensive in silico models that represent the entire set of metabolic reactions in an organism. mdpi.comosti.gov These models are constructed based on genomic and biochemical data and can be used to simulate the metabolic capabilities of an organism under various conditions. mdpi.com In silico analysis of GEMs allows for the systematic investigation of metabolic pathways, including those involving MTOB. researchgate.netmdpi.com

The process of reconstructing a genome-scale metabolic model involves several steps, from genome annotation to model refinement and validation. osti.gov Once constructed, these models can be used to perform a variety of in silico analyses, such as predicting gene essentiality, identifying drug targets, and designing metabolic engineering strategies. researchgate.netnih.govmdpi.com In the context of MTOB, a GEM can be used to explore the metabolic consequences of genetic perturbations in the methionine salvage pathway or to identify alternative routes for MTOB metabolism. nih.govdata.gov

The following table outlines the key steps in genome-scale metabolic reconstruction and the types of in silico analysis relevant to MTOB research.

Step in Reconstruction Description Relevance to MTOB Research
Genome Annotation Identifying genes and their functions from the genome sequence.Identifies the enzymes involved in the methionine salvage pathway, including those that produce and consume MTOB. researchgate.net
Draft Model Construction Assembling a draft metabolic network based on annotated genes and biochemical databases.Creates an initial representation of the metabolic network containing the MTOB-related reactions. mdpi.com
Manual Curation Refining the model by incorporating literature data and experimental evidence.Ensures the accuracy and completeness of the methionine salvage pathway in the model. osti.gov
In Silico Analysis Simulating metabolic behavior using techniques like FBA.Predicts the impact of genetic or environmental changes on MTOB metabolism and overall cellular physiology. nih.govuni-hamburg.de

Functional Genomics and Proteomics Approaches

Functional genomics and proteomics provide high-throughput methods to investigate the roles of genes and proteins in metabolic pathways. These approaches are crucial for elucidating the complex regulatory networks that govern MTOB metabolism and for understanding its systemic effects on the cell.

Genetic Screens for Pathway Elucidation

Genetic screens are a powerful tool for identifying genes involved in a specific biological process. nih.gov By systematically perturbing genes and observing the resulting phenotypes, researchers can uncover the genetic basis of metabolic pathways. In the context of MTOB, genetic screens can be used to identify novel enzymes or regulators of the methionine salvage pathway. clinpgx.org

For example, a functional genetic screen of human diversity identified a role for the methionine salvage enzyme apoptotic protease activating factor 1 (APAF1)-interacting protein (APIP) in regulating inflammatory cell death. nih.gov This study demonstrated how genetic variation can impact the methionine salvage pathway and highlighted the potential for unexpected biological insights to be gained from such screens. nih.gov

The table below provides examples of genetic screening approaches and their potential applications in MTOB research.

Screening Approach Description Potential Application in MTOB Research
Forward Genetic Screen Inducing random mutations and screening for a specific phenotype (e.g., altered MTOB levels).Identifying novel genes that, when mutated, affect MTOB metabolism.
Reverse Genetic Screen Systematically knocking out or knocking down known genes and observing the effect on MTOB metabolism.Confirming the function of candidate genes in the methionine salvage pathway.
CRISPR-based Screens Using CRISPR-Cas9 technology for genome-wide knockout or activation screens.Systematically identifying all genes that influence MTOB homeostasis.

Metabolomic Profiling for Systems-Level Understanding

Metabolomic profiling involves the comprehensive analysis of all metabolites in a biological sample. This systems-level approach provides a snapshot of the metabolic state of a cell or organism and can reveal how metabolic pathways are interconnected. mdpi.com By measuring the levels of MTOB and other related metabolites, researchers can gain a deeper understanding of the regulation and function of the methionine salvage pathway. mimedb.orgfoodb.ca

Metabolomic studies have shown that the levels of methionine and its derivatives, including MTOB, can vary significantly between different cell types and under different physiological conditions. nih.govnih.gov For example, a comparative metabolomic study of mammalian hearts revealed that long-lived species have lower concentrations of methionine and related sulfur-containing metabolites, suggesting a link between methionine metabolism and longevity. mdpi.com Such studies provide valuable insights into the broader physiological roles of pathways involving MTOB.

The following table highlights different metabolomic techniques and their applications in studying MTOB.

Technique Description Application in MTOB Research
Mass Spectrometry (MS) A sensitive technique for identifying and quantifying metabolites based on their mass-to-charge ratio.Accurately measuring the concentration of MTOB and other intermediates in the methionine salvage pathway. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy A non-destructive technique that provides structural information about metabolites.Identifying and quantifying MTOB in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful combination of techniques for separating and identifying metabolites in a mixture.Profiling the changes in MTOB and other metabolites in response to genetic or environmental perturbations. nih.gov

Biotechnological and Biomedical Research Applications of 4 Methylthio 2 Oxobutanoate

Metabolic Engineering for Sulfur-Containing Metabolite Production

Metabolic engineering has opened new avenues for the sustainable production of valuable sulfur-containing compounds, and 4-methylthio-2-oxobutanoate (B1231810) is a key player in these endeavors. As a central metabolite in the methionine salvage pathway, MTOB can be biotransformed into a variety of commercially important sulfur compounds.

Researchers are actively exploring the use of microbial cell factories to convert MTOB into desired products. One area of focus is the production of methanethiol (B179389), a potent sulfur-containing volatile compound with applications in the food and flavor industries. By engineering the metabolic pathways of microorganisms such as Escherichia coli and Saccharomyces cerevisiae, scientists aim to enhance the enzymatic conversion of MTOB to methanethiol. This often involves the overexpression of key enzymes, such as demethiolases, that catalyze the final step in this conversion.

The enzymatic conversion of MTOB is also being explored for the production of other sulfur-containing metabolites. For instance, patent literature describes methods for the enzymatic conversion of 4-methylthio-2-oxobutanoic acid to other valuable compounds through the action of various enzymes, including oxidoreductases, transferases, hydrolases, and lyases. These engineered pathways can lead to the synthesis of a range of sulfur-containing molecules with diverse industrial applications.

Table 1: Examples of Engineered Microbial Strains for Sulfur Metabolite Production from MTOB

MicroorganismEngineered Pathway/EnzymeTarget Sulfur MetabolitePotential Application
Escherichia coliOverexpression of L-methionine-γ-lyaseMethanethiolFlavor and aroma production
Saccharomyces cerevisiaeEngineered Ehrlich pathwayMethionolFlavor and fragrance industry
Corynebacterium glutamicumOverexpression of transaminasesL-methionineAnimal feed supplement

The development of efficient microbial strains for the conversion of MTOB represents a significant advancement in industrial biotechnology, offering a more sustainable and controlled method for producing valuable sulfur-containing compounds compared to traditional chemical synthesis.

Research into Alternative Methionine Sources and Analogs

The essential amino acid methionine is a critical component of animal feed, and there is ongoing research to find cost-effective and bioavailable alternatives. 4-Methylthio-2-oxobutanoate has emerged as a promising candidate in this area due to its ability to be converted into L-methionine in vivo.

Studies have shown that MTOB can effectively replace methionine in the diets of various animals, including poultry and swine. The conversion of MTOB to methionine is primarily carried out by transaminases, which are present in various tissues. Research has demonstrated that the bioefficacy of MTOB as a methionine source is comparable to that of DL-methionine, a common synthetic methionine supplement. For instance, studies in chicks have shown that 2-keto-4-(methylthio)butyric acid is a safe and efficacious precursor of L-methionine nih.gov.

The ability of MTOB to support the growth of methionine-dependent cells has also been investigated in cell culture studies. Research has shown that MTOB can sustain the growth of transformed cells that are unable to grow in the absence of methionine nih.gov. This highlights the efficiency of the intracellular conversion of MTOB to methionine.

Table 2: Comparative Bioefficacy of Methionine Sources

Methionine SourceRelative Bioefficacy (vs. L-methionine)Animal ModelReference
DL-Methionine~98.5%Chicks nih.gov
4-Methylthio-2-oxobutanoate (Keto-Met)~89.3% - 92.5%Chicks nih.gov

The research into MTOB as a methionine analog is not only relevant for animal nutrition but also holds potential for specialized medical nutrition where the delivery of methionine precursors might be advantageous.

Exploration of Therapeutic Potential

Beyond its role in nutrition and biotechnology, 4-methylthio-2-oxobutanoate has garnered attention for its potential therapeutic applications, particularly in the field of oncology.

Investigation as an Indirect Inhibitor of Cancer Cell Growth

A growing body of evidence suggests that MTOB can inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death). One of the key mechanisms underlying this anticancer activity is its connection to the methionine salvage pathway and polyamine metabolism, which are often dysregulated in cancer cells.

Research has shown that MTOB treatment can lead to a reduction in ornithine decarboxylase (ODC) activity, a key enzyme in polyamine biosynthesis that is crucial for cell proliferation nih.gov. Interestingly, the pro-apoptotic effects of MTOB appear to be independent of ODC downregulation in some cancer cell lines, suggesting the involvement of other mechanisms nih.gov.

Furthermore, the downstream metabolite of MTOB, methional, has been identified as a potent inducer of apoptosis nih.gov. The conversion of MTOB to methional and its subsequent effects on cancer cells are areas of active investigation.

Another promising avenue of research is the role of MTOB as an inhibitor of C-terminal binding protein (CtBP), a transcriptional corepressor that is often overexpressed in cancer and promotes tumor growth. By inhibiting CtBP, MTOB can disrupt cancer cell proliferation and survival pathways.

Studies on Interaction with Histone Deacetylases (HDACs)

Currently, there is no direct scientific evidence to suggest that 4-methylthio-2-oxobutanoate acts as a direct inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their inhibitors are being actively investigated as anti-cancer agents. While MTOB has demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, these activities have been primarily attributed to its role in the methionine salvage pathway, its influence on polyamine metabolism, and its inhibition of the transcriptional corepressor CtBP. Further research is needed to explore any potential indirect effects of MTOB on histone acetylation or the activity of HDACs.

Potential in Managing Infectious and Inflammatory Diseases

The therapeutic potential of 4-methylthio-2-oxobutanoate beyond cancer is an emerging area of research. A conference abstract has suggested that MTOB, as an inhibitor of CtBP1, may inhibit the proliferative and pro-inflammatory phenotype of adventitial fibroblasts in pulmonary hypertension. This finding hints at a potential anti-inflammatory role for the compound. However, detailed studies and peer-reviewed publications are needed to substantiate these preliminary observations and to elucidate the underlying mechanisms. As of now, there is no significant body of research investigating the potential of 4-methylthio-2-oxobutanoate in the management of infectious diseases.

Bio-Based Production of Flavor and Aroma Precursors

The food industry is increasingly seeking natural and bio-based flavor and aroma compounds to meet consumer demand for clean-label products. 4-Methylthio-2-oxobutanoate serves as a key precursor for the biotechnological production of desirable sulfur-containing flavor molecules, most notably methional.

Methional is a potent flavor compound with a characteristic savory, potato-like aroma. It is naturally found in a variety of foods and is a significant contributor to the flavor profile of many savory products. The enzymatic conversion of MTOB to methional can be achieved using various microorganisms, including yeasts and bacteria, through pathways such as the Ehrlich pathway.

Biotechnological production of methional from MTOB offers several advantages over chemical synthesis, including milder reaction conditions, higher specificity, and the potential for a "natural" labeling of the final product. Research in this area focuses on optimizing fermentation conditions, selecting or engineering microbial strains with high conversion efficiency, and developing cost-effective production processes.

Table 3: Key Enzymes in the Bio-conversion of MTOB to Flavor Compounds

EnzymeReaction CatalyzedResulting Flavor Compound
Branched-chain α-keto acid decarboxylaseDecarboxylation of MTOBMethional
Alcohol dehydrogenaseReduction of methionalMethionol

The use of MTOB in the bio-based production of flavor and aroma precursors is a testament to the versatility of this compound and its growing importance in industrial biotechnology.

Role in Plant Biochemistry and Agricultural Research (e.g., Glucosinolate Pathways)

Sodium 4-(methylthio)-2-oxobutanoate, the sodium salt of 4-methylthio-2-oxobutanoic acid (4MTOB), is a key intermediate in plant metabolic pathways, most notably in the biosynthesis of glucosinolates. nih.govnih.gov Glucosinolates are a class of natural products found abundantly in Brassicales plants, including many common vegetables like broccoli, mustard, and cabbage. nih.govmdpi.com These compounds and their hydrolysis products are crucial for plant defense against pests and pathogens. nih.govmdpi.com The structure and diversity of glucosinolates are determined by the chain length and modification of their side chains, a process in which 4-methylthio-2-oxobutanoate plays a foundational role. nih.govmdpi.com

The biosynthesis of aliphatic, methionine-derived glucosinolates begins with the amino acid L-methionine. nih.govmdpi.com The initial step involves the conversion of methionine into its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoate. nih.gov This transamination reaction is catalyzed by the enzyme branched-chain amino transferase 4 (BCAT4). nih.gov Once formed, 4-methylthio-2-oxobutanoate serves as the starting point for an iterative chain elongation cycle, which ultimately determines the length of the final glucosinolate side chain. nih.gov

The central reaction in this elongation process is the condensation of 4-methylthio-2-oxobutanoate with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAMS). nih.govnih.govmdpi.com This step generates a 2-malate derivative. nih.govnih.gov This derivative can then either proceed into the core glucosinolate biosynthesis pathway to form C3-glucosinolates or undergo further rounds of the elongation cycle to produce longer-chain C4- to C9-glucosinolates. nih.gov Different MAMS isoforms can generate glucosinolates of varying lengths, acting as a gatekeeper for the diversity of these defense compounds. nih.govmdpi.com

The elongated 2-oxo acid can then be transaminated by the enzyme BCAT3 to form the corresponding amino acid, which then enters the next stage of glucosinolate synthesis, where the core glucosinolate structure is formed through the addition of sugar and sulfate groups. nih.govmdpi.com The crucial role of 4-methylthio-2-oxobutanoate as the initial substrate for the MAMS enzyme highlights its significance in generating the chemical diversity of plant defense compounds. nih.gov

Beyond its role in glucosinolate synthesis, research in agricultural contexts has identified 4-methylthio-2-oxobutanoate as an intermediate in methionine-derived ethylene (B1197577) biosynthesis by soil microorganisms. researchgate.net Ethylene is a plant hormone that influences growth, development, and fruit ripening. researchgate.net Studies have shown that amending soil with this compound can stimulate the production of ethylene, suggesting a potential role in modulating plant physiological processes through soil microbial activity. researchgate.net

Key Steps in the Initial Phase of Aliphatic Glucosinolate Biosynthesis

StepPrecursor(s)EnzymeProductOutcome
1. Transamination L-MethionineBranched-chain amino transferase 4 (BCAT4)4-Methylthio-2-oxobutanoateFormation of the initial 2-oxo acid for chain elongation. nih.gov
2. Condensation 4-Methylthio-2-oxobutanoate, Acetyl-CoAMethylthioalkylmalate synthase (MAMS)2-(2-(Methylthio)ethyl)malateFirst step of the chain elongation cycle. nih.govnih.gov
3. Isomerization & Dehydrogenation 2-(2-(Methylthio)ethyl)malateIsopropylmalate isomerase (IPMI) & Isopropylmalate dehydrogenase (IPMDH)Elongated 2-oxo acidLengthening of the aliphatic side chain by one methylene (B1212753) group. nih.gov
4. Further Elongation or Transamination Elongated 2-oxo acidMAMS or Branched-chain amino transferase 3 (BCAT3)Re-entry into elongation cycle or formation of chain-elongated amino acidDetermines the final side chain length or proceeds to core glucosinolate synthesis. nih.govnih.gov

Future Directions and Emerging Research Avenues

Discovery of Novel Enzymes and Uncharacterized Metabolic Branches

The methionine salvage pathway, once thought to be universally conserved, exhibits remarkable diversity across the domains of life, suggesting that our current understanding is incomplete. Future research is poised to uncover novel enzymes and alternative metabolic routes connected to MTOB.

Key Research Thrusts:

Exploring Microbial Diversity: The vast and largely untapped metabolic potential of microorganisms, particularly those in extreme or unique ecological niches, is a primary target for discovering new MSP enzymes. nih.gov In silico genome analysis has already proposed alternative MSPs in various bacteria by identifying enzymes recruited from different origins to perform necessary reactions. nih.gov For instance, some organisms utilize a phosphorylase that bypasses the standard nucleosidase/kinase steps, while others have co-opted proteins like RuBisCO to function as an enolase in the pathway. nih.govnih.gov

Anaerobic Methionine Salvage: The canonical MSP requires oxygen, particularly at the aci-reductone dioxygenase step that precedes MTOB formation. nih.govnih.gov However, many anaerobic bacteria and archaea possess a functional MSP, indicating the existence of oxygen-independent enzymatic solutions. researchgate.net Elucidating these anaerobic pathways, which may involve entirely different intermediates and catalytic mechanisms, is a significant area of future research. researchgate.net

Metabolic Shunts and Alternative Fates: Research is expected to explore alternative metabolic fates for MTOB and its precursors beyond regeneration to methionine. The discovery of an "isoprenoid shunt" in certain bacteria highlights the potential for intermediates of the MSP to be channeled into other biosynthetic pathways. nih.govresearchgate.net Identifying these branch points is crucial for a complete picture of cellular methionine homeostasis.

Deeper Elucidation of Regulatory Networks Governing 4-Methylthio-2-oxobutanoate (B1231810) Metabolism

The metabolism of MTOB is tightly integrated with cellular needs, but the complex regulatory networks that govern this pathway are only beginning to be understood. Future work will focus on mapping these intricate control systems.

Areas for Deeper Investigation:

Transcriptional and Post-Translational Regulation: The MSP is known to be regulated by sulfur availability and the demand for methionine and polyamines, involving feedback inhibition and enzyme induction. nih.govontosight.ai However, the specific transcription factors, signaling molecules, and post-translational modifications that control the expression and activity of MSP enzymes remain largely uncharacterized. Future studies will likely employ techniques like ChIP-sequencing and phosphoproteomics to identify these regulatory components. researchgate.netresearchgate.net

Metabolite-Level Regulation: Key metabolites like S-adenosylmethionine (SAM) and its by-product 5'-methylthioadenosine (MTA) are known to be critical regulators. nih.govportlandpress.com A deeper understanding of how cellular concentrations of these molecules, as well as MTOB itself, modulate enzyme activity and gene expression is needed. The intracellular homeostasis of MTOB may play a significant, and previously unsuspected, role in controlling cell growth. nih.gov

Metabolic Network Modeling: The final step in methionine regeneration, the transamination of MTOB, is highly redundant and can be catalyzed by multiple aminotransferases with broad specificities, including those for aromatic and branched-chain amino acids. researchgate.net This redundancy points to a complex interplay with other metabolic pathways. portlandpress.com Metabolic network analysis and mathematical modeling are powerful tools that will be essential for quantifying metabolic fluxes and understanding the integration of MTOB metabolism within the broader cellular metabolic network. nih.govnih.gov

Translational Research for Biomedical and Industrial Applications

The central role of MTOB and the methionine salvage pathway in cellular metabolism makes it a prime target for translational research, with significant potential in both medicine and biotechnology.

Emerging Biomedical Applications:

Oncology: Methionine dependence is a hallmark of many cancers. The enzyme that converts MTOB to methionine, MTOB transaminase, has been identified as a specific target for antiproliferative agents that can selectively affect methionine-dependent cancer cells. nih.gov Furthermore, the MSP is linked to apoptosis and inflammation, presenting additional therapeutic targets. nih.gov The direct precursor of MTOB, methional, has been shown to be a potent inducer of apoptosis, suggesting that modulating MTOB levels could be a strategy for cancer treatment. nih.gov

Infectious Diseases: Variations in the MSP between pathogens and humans offer opportunities for the development of novel antimicrobial agents. nih.gov Identifying and targeting unique enzymes within the bacterial or parasitic MSP could lead to highly specific therapies with minimal off-target effects in the host.

Metabolic and Neurological Disorders: Dysregulation of methionine salvage has been implicated in a range of diseases, including cardiovascular and neurological disorders. ontosight.ai Further research into the role of MTOB in these conditions could uncover new diagnostic markers and therapeutic strategies.

Industrial and Biotechnological Applications:

Metabolic Engineering: The MSP is a key pathway for metabolic engineering. Understanding its components and regulation allows for the rational design of microbial strains for the production of high-value chemicals and pharmaceuticals. nih.govlongdom.org By manipulating this pathway, it may be possible to create "minimized genome" strains with enhanced productivity and robust growth for industrial applications. researchgate.net

Food and Flavor Industry: Sodium 4-(methylthio)-2-oxobutanoate is already utilized as a flavoring agent to impart savory and meaty notes in food products. Further research could optimize its production through biotechnological means and explore the flavor potential of related metabolites.

Environmental Impact and Role in Biogeochemical Cycles

MTOB metabolism is intrinsically linked to major biogeochemical cycles and has a tangible environmental impact through the production and consumption of key molecules.

Sulfur Cycle: The methionine salvage pathway is a critical mechanism for recycling sulfur, a vital element for all life. nih.gov In various ecosystems, the microbial processing of sulfur-containing organic matter, including MTOB, plays a fundamental role in the global sulfur cycle. The efficiency and regulation of this pathway in soil and marine microorganisms directly impact sulfur availability and transformation in the environment.

Production of Volatile Compounds: The MSP is famously linked to the biosynthesis of ethylene (B1197577), a gaseous plant hormone that regulates processes like fruit ripening and senescence. nih.govnormalesup.org This connection places MTOB metabolism at the heart of plant development and agricultural processes. Additionally, research has shown that the aci-reductone dioxygenase enzyme in some bacteria can produce carbon monoxide, suggesting a previously unknown route for the biological generation of this signaling gas. nih.gov Future research may uncover other volatile or environmentally active compounds derived from MTOB or related metabolites.

Ecological Adaptation: The presence of different variations of the MSP is often a reflection of an organism's adaptation to its specific ecological niche, particularly concerning oxygen and sulfur availability. nih.govnih.gov Studying the pathway in diverse environments can provide insights into microbial adaptation and the metabolic logic of ecosystems.

Advancements in Integrative Omics Approaches for Comprehensive Understanding

To unravel the complexity of MTOB metabolism and its regulatory networks, future research will increasingly rely on integrative, systems-level approaches.

Multi-Omics Integration: Combining genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of the MSP. nih.govwur.nl For example, transcriptomics can reveal how MSP gene expression changes under different conditions, while proteomics can identify the expressed enzymes and their post-translational modifications. nih.gov Metabolomics can precisely quantify the levels of MTOB and other pathway intermediates, linking genetic and protein-level changes to functional metabolic output. mdpi.com

Systems Biology and Modeling: The data generated from multi-omics platforms will serve as inputs for sophisticated computational models of metabolic networks. nih.govmdpi.com These models can predict metabolic fluxes, identify regulatory choke points, and generate testable hypotheses about how the MSP is regulated and interacts with other cellular pathways. nih.gov This approach is particularly crucial for understanding the function of the redundant MTOB transaminases and the pathway's integration with amino acid, polyamine, and ethylene biosynthesis. portlandpress.comresearchgate.net

Untargeted Discovery: Omics approaches facilitate untargeted discovery. For instance, comparative genomics can identify novel MSP genes in newly sequenced organisms, while untargeted metabolomics may uncover previously unknown by-products or branch-points in the pathway, providing a more complete and nuanced understanding of MTOB's role in biology. wur.nl

Q & A

Basic: What are the standard laboratory synthesis protocols for Sodium 4-(methylthio)-2-oxobutanoate?

Methodological Answer:
this compound can be synthesized via microbial pathways or chemical methods. In microbial systems, it is produced as a metabolite in Saccharomyces cerevisiae and Penicillium digitatum cultures, where enzymatic degradation of methionine derivatives occurs . For chemical synthesis, a common approach involves the oxidation of 4-(methylthio)-2-hydroxybutanoic acid using oxidizing agents like potassium permanganate under controlled pH. Post-synthesis, neutralization with sodium hydroxide yields the sodium salt. Purity is typically verified via HPLC (High-Performance Liquid Chromatography) with UV detection at 210–260 nm, and structural confirmation is achieved using 13C^{13}\text{C} NMR (δ ~175 ppm for the carbonyl group) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode to confirm the molecular ion peak at m/z 148.0194 (corresponding to the free acid) and sodium adduct at m/z 170.998 .
  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (D2_2O, 400 MHz) shows signals at δ 2.1–2.3 ppm (methylthio group) and δ 3.1–3.3 ppm (methine proton adjacent to the ketone). 13C^{13}\text{C} NMR confirms the ketone (δ ~210 ppm) and carboxylate (δ ~175 ppm) .
  • Infrared Spectroscopy (IR): Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (COO^- asymmetric stretch) .

Advanced: How does this compound participate in the methionine salvage pathway?

Methodological Answer:
In the methionine salvage pathway, the compound is a substrate for L-glutamine—4-(methylsulfanyl)-2-oxobutanoate aminotransferase (EC 2.6.1.117) , a pyridoxal phosphate-dependent enzyme. This enzyme catalyzes the transamination of the compound with L-glutamine to produce L-methionine and 2-oxoglutaramate. Researchers can study this reaction by:

  • Enzyme Assays: Monitoring glutamate formation via coupled reactions with glutamate dehydrogenase (NADH oxidation at 340 nm).
  • Isotopic Labeling: Using 15N^{15}\text{N}-labeled glutamine to track nitrogen transfer to methionine .
  • Kinetic Analysis: Measuring KmK_m and VmaxV_{max} under varying substrate concentrations to elucidate enzyme efficiency .

Advanced: What experimental approaches resolve contradictions in reported enzymatic vs. chemical synthesis yields?

Methodological Answer:
Discrepancies often arise due to differences in reaction conditions or analytical methods. To address this:

  • Cross-Validation: Compare yields using standardized protocols (e.g., identical pH, temperature, and substrate concentrations).
  • Purity Assessment: Use orthogonal techniques (e.g., HPLC for purity, NMR for structural integrity) to rule out byproducts .
  • Enzyme Source Variability: Test enzymes from different organisms (e.g., Klebsiella pneumoniae vs. mammalian glutamine transaminase K) to assess activity differences .

Advanced: How can researchers investigate the oxidative degradation of this compound in environmental systems?

Methodological Answer:
The compound is degraded by acireductone dioxygenase (EC 1.13.11.54) , which requires Fe2+^{2+} and O2_2 to produce formate and 4-(methylthio)-2-oxobutanoate. Methodologies include:

  • Oxygen Consumption Assays: Use Clark-type electrodes to measure O2_2 depletion rates.
  • Metal Chelation Studies: Add EDTA to inhibit Fe2+^{2+}-dependent activity and confirm enzyme specificity.
  • Product Analysis: Quantify formate via ion chromatography or colorimetric assays .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility: Highly soluble in water (>500 mg/mL at 25°C) due to the sodium carboxylate group. Limited solubility in organic solvents like ethanol or DMSO.
  • Stability: Stable at pH 7–9; degrades under acidic conditions (pH <3) via ketone protonation and thioether oxidation. Store at -20°C in desiccated, amber vials to prevent photodegradation .

Advanced: What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts: Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during ketone formation.
  • Kinetic Resolution: Employ enantioselective enzymes (e.g., engineered aminotransferases) to preferentially convert one enantiomer.
  • Analytical Chiral HPLC: Utilize columns like Chiralpak AD-H (hexane:isopropanol, 90:10) to quantify enantiomeric excess (ee) .

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Reactant of Route 1
Sodium 4-(methylthio)-2-oxobutanoate
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Reactant of Route 2
Sodium 4-(methylthio)-2-oxobutanoate

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